
Mélatonine
Vue d'ensemble
Description
La mélatonine, de nom chimique N-[2-(5-méthoxy-1H-indol-3-yl)éthyl]acétamide, est une hormone naturelle produite par la glande pinéale du cerveau. Elle joue un rôle crucial dans la régulation du cycle veille-sommeil, également connu sous le nom de rythme circadien. Découverte en 1958 par Aaron B. Lerner et ses collègues, la this compound est dérivée de l'acide aminé tryptophane et se retrouve dans divers organismes, y compris les humains, les animaux, les plantes et les bactéries .
Mécanisme D'action
Target of Action
Melatonin, an endogenous hormone produced by the pineal gland, primarily targets melatonin receptors 1 (MT1) and 2 (MT2), which are predominantly expressed in many mammalian organs . These receptors play a crucial role in regulating sleep patterns, circadian rhythms, mood, learning and memory, immune activity, dreaming, fertility, and reproduction .
Mode of Action
Melatonin exerts its effects through the binding and activation of its receptors, MT1 and MT2 . It is a derivative of tryptophan and binds to melatonin receptor type 1A, which then acts on adenylate cyclase, inhibiting a cAMP signal transduction pathway .
Biochemical Pathways
Melatonin influences various signaling pathways by binding to cytoplasmic and intra-nuclear receptors, enabling the regulation of crucial mediators . It also binds to calmodulin, leading to the release of sequestered Ca2±independent PLA2, which then moves to membranes and releases high doses of AA; liberated AA feeds 5-LOX to produce free radicals .
Pharmacokinetics
Melatonin’s pharmacokinetics vary extensively between individuals. Following oral administration of 10 mg melatonin, the time to maximal plasma concentration (Tmax) is approximately 50 minutes, and the elimination half-life (T1/2) is about 45 minutes . The absolute bioavailability of oral melatonin is approximately 15% .
Result of Action
Melatonin helps regulate sleep patterns and circadian rhythms . It also acts as an antioxidant, scavenging excessive free radicals generated in the body by anti-excitatory and anti-inflammatory properties . Deficiencies in the production or synthesis of melatonin have been associated with the onset of many disorders like breast cancer and neurodegenerative disorders .
Action Environment
The production and secretion of melatonin are suppressed by light and enhanced by darkness . The pineal gland, which produces melatonin, analyzes the current state of the environmental light-dark cycle and regulates the production and secretion of melatonin . Exposure of the pineal gland to light inhibits the production of melatonin .
Applications De Recherche Scientifique
Sleep Disorders
Melatonin is widely recognized for its effectiveness in treating sleep disorders, particularly insomnia and circadian rhythm disturbances. Clinical studies indicate that melatonin supplementation can significantly improve sleep onset latency and overall sleep quality.
- Mechanism of Action : Recent research has elucidated how melatonin promotes sleep by inhibiting orexin neurons in the brain, which are responsible for wakefulness. Targeting the MT1 receptor appears to maximize sleep benefits with minimal side effects .
- Clinical Evidence : A meta-analysis found that melatonin helps individuals fall asleep approximately four minutes faster and increases total sleep duration by about thirteen minutes . Additionally, it is considered a first-line treatment for insomnia in older adults due to its safety profile compared to synthetic sleep medications.
Neurodegenerative Disorders
Melatonin exhibits neuroprotective properties, making it a candidate for managing neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
- Research Findings : Studies have shown that melatonin administration can inhibit neural cell abnormalities associated with Alzheimer's disease and may prevent memory disturbances . Furthermore, it has been suggested as a therapeutic agent to resynchronize biological rhythms disrupted in neurodegenerative conditions .
- Case Studies : Clinical trials are ongoing to evaluate melatonin's efficacy as a neuroprotective agent in various neurodegenerative disorders, highlighting its potential role in improving cognitive function and slowing disease progression.
Cancer Treatment
Melatonin has been investigated for its role in cancer therapy, particularly as an adjunct treatment to enhance the efficacy of conventional treatments like chemotherapy.
- Efficacy : Research indicates that melatonin can reduce the side effects of chemotherapy and improve patient quality of life by mitigating symptoms such as nausea and fatigue . Additionally, it may have direct anti-tumor effects by regulating tumor progression and enhancing the immune response against cancer cells .
- Clinical Trials : Various studies are assessing melatonin's role in different cancer types, with preliminary results suggesting beneficial outcomes when used alongside traditional therapies.
Cardiovascular Health
Emerging evidence suggests that melatonin may positively impact cardiovascular health by regulating blood pressure and improving endothelial function.
- Clinical Insights : Melatonin supplementation has been linked to reduced arterial hypertension and improved vascular health markers in patients with cardiovascular diseases .
- Research Trends : Ongoing studies aim to clarify the mechanisms through which melatonin influences cardiovascular parameters and its potential as a preventive measure against heart diseases.
Gastrointestinal Disorders
Melatonin's protective effects on the gastrointestinal tract have been explored, particularly concerning conditions like irritable bowel syndrome and inflammatory bowel diseases (IBD).
- Findings : Clinical trials have shown that melatonin can protect gastric mucosa and improve symptoms associated with gastrointestinal disorders . However, results regarding its efficacy in IBD are mixed, necessitating further investigation.
Other Applications
Beyond the aforementioned areas, melatonin is also being studied for its potential benefits in:
- Fibromyalgia and Chronic Fatigue Syndrome : Preliminary data suggest possible therapeutic benefits, although more research is needed to establish conclusive evidence .
- Reproductive Health : Melatonin is being investigated for its role in fertility treatments and neonatal care, showing promise as an adjunct therapy during in vitro fertilization procedures .
- Obesity Management : Research indicates that melatonin may help regulate metabolic disorders associated with obesity .
Analyse Biochimique
Biochemical Properties
Melatonin interacts with various enzymes, proteins, and other biomolecules. It exerts its effect through different pathways with melatonin receptor 1 (MT1) and melatonin receptor 2 (MT2) being the predominant type of receptor that are mainly expressed by many mammalian organs . Melatonin acts as an antioxidant and scavenges excessive free radicals generated in the body . It also has anti-inflammatory properties .
Cellular Effects
Melatonin has a wide range of effects on various types of cells and cellular processes. It helps to regulate sleep patterns and circadian rhythms . In addition, melatonin influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . It has been shown to have anti-inflammatory and anti-excitatory properties .
Molecular Mechanism
Melatonin exerts its effects at the molecular level through a variety of mechanisms. It binds to membrane-bound G-protein coupled receptors (GPCR) in animal cells . This binding can lead to enzyme inhibition or activation, changes in gene expression, and other cellular effects .
Temporal Effects in Laboratory Settings
The effects of melatonin can change over time in laboratory settings. For example, melatonin has been shown to have antioxidant properties, scavenging free radicals and increasing antioxidant defenses . This can prevent tissue damage and block transcriptional factors of pro-inflammatory cytokines .
Dosage Effects in Animal Models
The effects of melatonin can vary with different dosages in animal models. High doses of melatonin have been administered to patients, including the elderly and children, in clinical trials . Melatonin could be used as a potential analgesic drug in diseases associated with pain .
Metabolic Pathways
Melatonin is involved in various metabolic pathways. It is synthesized by the pineal gland through hydroxylation of the essential amino acid tryptophan at carbon 5 forming 5-hydroxytryptophan by tryptophan hydroxylase .
Transport and Distribution
Melatonin is transported and distributed within cells and tissues. It is released into circulation wherein it penetrates all tissues of the body . Melatonin synthesis and secretion are suppressed by light and enhanced by dark .
Subcellular Localization
Melatonin is localized in various subcellular compartments. From unicellular to multicellular organisms, the subcellular localization of the enzymes related to melatonin biosynthesis may have changed somewhat . The separation of the sites of subcellular localization may have been beneficial for the efficient control of melatonin synthesis .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La mélatonine peut être synthétisée par plusieurs voies chimiques. Une méthode courante implique la réaction du 3-amino-1-propanol avec la p-anisidine, suivie d'une série de réactions comprenant la salification, l'acylation, la substitution, la diazotation, la cyclisation, l'hydrolyse et la décarboxylation . Une autre méthode implique l'hydroxylation du tryptophane par la tryptophane-5-hydroxylase pour produire du 5-hydroxytryptophane, qui est ensuite décarboxylé pour produire de la sérotonine. La sérotonine est ensuite acétylée et méthylée pour former de la this compound .
Méthodes de production industrielle : La production industrielle de this compound implique généralement les méthodes de synthèse chimique mentionnées ci-dessus, en mettant l'accent sur l'optimisation des conditions de réaction pour obtenir des rendements et une pureté plus élevés. Le processus comprend souvent des étapes telles que la cristallisation et la purification pour obtenir de la this compound de haute qualité adaptée à un usage pharmaceutique .
Analyse Des Réactions Chimiques
Types de réactions : La mélatonine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Par exemple, en présence d'espèces réactives de l'oxygène, la this compound peut être oxydée pour former de la N1-acétyl-N2-formyl-5-méthoxykynuramine .
Réactifs et conditions courants :
Oxydation : Les espèces réactives de l'oxygène, telles que le peroxyde d'hydrogène, sont couramment utilisées pour oxyder la this compound.
Réduction : Des agents réducteurs comme le borohydrure de sodium peuvent être utilisés pour réduire les dérivés de la this compound.
Substitution : Les réactions de substitution impliquent souvent des réactifs comme le chlorure de benzyle pour former de nouveaux dérivés de la this compound.
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la this compound, tels que la N1-acétyl-N2-formyl-5-méthoxykynuramine, qui présentent des propriétés biologiques distinctes .
4. Applications de la recherche scientifique
La this compound a un large éventail d'applications de recherche scientifique dans divers domaines :
Chimie :
- Utilisée comme réactif dans la synthèse de nouveaux composés et dérivés.
- Étudiée pour ses propriétés antioxydantes et sa capacité à piéger les radicaux libres .
Biologie :
- Investigée pour son rôle dans la régulation des rythmes circadiens et des cycles de sommeil.
- Étudiée pour ses effets sur la fonction immunitaire et la santé reproductive .
Médecine :
- Utilisée dans le traitement des troubles du sommeil, tels que l'insomnie et le décalage horaire.
- Explorée pour ses effets thérapeutiques potentiels dans les maladies neurodégénératives, le cancer et les troubles de l'humeur .
Industrie :
- Incorporée dans les compléments alimentaires et les médicaments en vente libre.
- Utilisée dans l'industrie cosmétique pour ses propriétés antioxydantes .
5. Mécanisme d'action
La this compound exerce ses effets principalement par la liaison aux récepteurs de la this compound, en particulier le récepteur 1 de la this compound et le récepteur 2 de la this compound. Ces récepteurs font partie de la famille des récepteurs couplés aux protéines G et sont impliqués dans diverses voies de signalisation . La this compound régule le cycle veille-sommeil en influençant la libération de neurotransmetteurs et d'hormones qui favorisent le sommeil. Elle agit également comme un puissant antioxydant, piégeant les radicaux libres et favorisant l'expression des enzymes antioxydantes .
Comparaison Avec Des Composés Similaires
La mélatonine est unique dans son double rôle de régulateur des rythmes circadiens et d'antioxydant. Les composés similaires incluent :
Sérotonine : Un précurseur de la this compound, impliqué dans la régulation de l'humeur et le sommeil.
N-acétyl-sérotonine : Un intermédiaire dans la synthèse de la this compound, avec des effets similaires mais moins puissants.
Tryptophane : Un acide aminé précurseur de la sérotonine et de la this compound, impliqué dans diverses voies métaboliques
Comparée à ces composés, la this compound a un effet plus marqué sur la régulation du sommeil et l'activité antioxydante, ce qui en fait un composé précieux à la fois pour la recherche et les applications thérapeutiques.
Activité Biologique
Melatonin, a hormone primarily produced by the pineal gland, is widely recognized for its role in regulating circadian rhythms and sleep-wake cycles. However, its biological activities extend far beyond these functions, influencing various physiological processes and exhibiting potential therapeutic effects across multiple domains. This article provides a detailed overview of the biological activity of melatonin, supported by research findings, data tables, and case studies.
Melatonin exerts its effects through specific receptors, primarily MT1 and MT2, which are G protein-coupled receptors located in various tissues including the brain, retina, and immune system. Activation of these receptors leads to various intracellular signaling pathways that modulate physiological functions.
- MT1 Receptor : Inhibits adenylate cyclase activity, reducing cyclic AMP levels.
- MT2 Receptor : Involved in phosphoinositide hydrolysis, affecting calcium signaling.
Additionally, melatonin has non-receptor mediated actions such as direct antioxidant properties, which help mitigate oxidative stress by scavenging free radicals and enhancing antioxidant enzyme activity .
1. Circadian Rhythm Regulation
Melatonin plays a critical role in regulating sleep patterns and circadian rhythms. Studies have shown that melatonin administration can significantly improve sleep quality and reduce sleep onset latency in various populations including shift workers and individuals with insomnia .
Study | Population | Melatonin Dose | Outcome |
---|---|---|---|
Sadeghniiat-Haghighi et al. | 118 female nurses | 5 mg | Decreased sleep onset latency (p < 0.05) |
Bjorvatn et al. | 38 oil rig workers | 3 mg | Reduced daytime sleepiness (p = 0.016) |
Sharkey et al. | 21 healthy adults | 1.8 mg | Prevented decrease in sleep time (p < 0.05) |
2. Antioxidant Activity
Melatonin acts as a potent antioxidant, protecting cellular components from oxidative damage. It enhances mitochondrial function by preventing DNA mutations and supporting the respiratory chain complexes . This action is particularly important in muscle tissues where oxidative stress can lead to frailty and decreased performance.
3. Effects on Stem Cells
Research indicates that melatonin promotes the proliferation and differentiation of mesenchymal stem cells (MSCs). A study demonstrated that melatonin treatment upregulated the expression of key stem cell markers and maintained the self-renewability of MSCs during in vitro expansion .
Effect of Melatonin on MSCs | Result |
---|---|
Proliferation | Enhanced cell growth |
Differentiation | Improved functionality |
Stemness Maintenance | Upregulation of Sox2 |
Case Studies
Case Study: Bipolar Disorder
A notable case involved a 10-year-old boy with refractory bipolar disorder who experienced rapid relief from insomnia following melatonin treatment. This intervention not only alleviated sleep disturbances but also contributed to stabilizing his mood without recurrence of manic episodes over a prolonged period .
Case Study: Sleep Disorders in Shift Workers
In emergency medical technicians working night shifts, melatonin supplementation was assessed for its efficacy in improving sleep quality. While some studies reported no significant benefits, others indicated that melatonin could enhance sleep duration under specific conditions .
Therapeutic Applications
Melatonin's diverse biological activities suggest potential therapeutic applications across various health conditions:
- Sleep Disorders : Effective in treating insomnia and circadian rhythm disorders.
- Neuroprotection : May protect against neurodegenerative diseases through its antioxidant properties.
- Metabolic Disorders : Influences adipose tissue function and may aid in managing obesity-related conditions .
- Cancer Research : Emerging evidence suggests melatonin might enhance the efficacy of cancer treatments by improving immune response and reducing side effects .
Propriétés
IUPAC Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-9(16)14-6-5-10-8-15-13-4-3-11(17-2)7-12(10)13/h3-4,7-8,15H,5-6H2,1-2H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRLFMBDRBRZALE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CNC2=C1C=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
Record name | melatonin | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Melatonin | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1022421 | |
Record name | Melatonin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1022421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Melatonin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001389 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>34.8 [ug/mL] (The mean of the results at pH 7.4), In water, 2 g/L at 20 °C; 5 g/L at 50 °C | |
Record name | SID46500483 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | MELATONIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7509 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Melatonin is a derivative of tryptophan. It binds to melatonin receptor type 1A, which then acts on adenylate cylcase and the inhibition of a cAMP signal transduction pathway. Melatonin not only inhibits adenylate cyclase, but it also activates phosphilpase C. This potentiates the release of arachidonate. By binding to melatonin receptors 1 and 2, the downstream signallling cascades have various effects in the body. The melatonin receptors are G protein-coupled receptors and are expressed in various tissues of the body. There are two subtypes of the receptor in humans, melatonin receptor 1 (MT1) and melatonin receptor 2 (MT2). Melatonin and melatonin receptor agonists, on market or in clinical trials, all bind to and activate both receptor types.The binding of the agonists to the receptors has been investigated for over two decades or since 1986. It is somewhat known, but still not fully understood. When melatonin receptor agonists bind to and activate their receptors it causes numerous physiological processes. MT1 receptors are expressed in many regions of the central nervous system (CNS): suprachiasmatic nucleus of the hypothalamus (SNC), hippocampus, substantia nigra, cerebellum, central dopaminergic pathways, ventral tegmental area and nucleus accumbens. MT1 is also expressed in the retina, ovary, testis, mammary gland, coronary circulation and aorta, gallbladder, liver, kidney, skin and the immune system. MT2 receptors are expressed mainly in the CNS, also in the lung, cardiac, coronary and aortic tissue, myometrium and granulosa cells, immune cells, duodenum and adipocytes. The binding of melatonin to melatonin receptors activates a few signaling pathways. MT1 receptor activation inhibits the adenylyl cyclase and its inhibition causes a rippling effect of non activation; starting with decreasing formation of cyclic adenosine monophosphate (cAMP), and then progressing to less protein kinase A (PKA) activity, which in turn hinders the phosphorilation of cAMP responsive element-binding protein (CREB binding protein) into P-CREB. MT1 receptors also activate phospholipase C (PLC), affect ion channels and regulate ion flux inside the cell. The binding of melatonin to MT2 receptors inhibits adenylyl cyclase which decreases the formation of cAMP.[4] As well it hinders guanylyl cyclase and therefore the forming of cyclic guanosine monophosphate (cGMP). Binding to MT2 receptors probably affects PLC which increases protein kinase C (PKC) activity. Activation of the receptor can lead to ion flux inside the cell., Melatonin is implicated in numerous physiological processes, including circadian rhythms, stress, and reproduction, many of which are mediated by the hypothalamus and pituitary. The physiological actions of melatonin are mainly mediated by melatonin receptors. /The authors/ describe the distribution of the melatonin receptor MT1 in the human hypothalamus and pituitary by immunocytochemistry. MT1 immunoreactivity showed a widespread pattern in the hypothalamus. In addition to the area of the suprachiasmatic nucleus (SCN), a number of novel sites, including the paraventricular nucleus (PVN), periventricular nucleus, supraoptic nucleus (SON), sexually dimorphic nucleus, the diagonal band of Broca, the nucleus basalis of Meynert, infundibular nucleus, ventromedial and dorsomedial nucleus, tuberomamillary nucleus, mamillary body, and paraventricular thalamic nucleus were observed to have neuronal MT1 receptor expression. No staining was observed in the nucleus tuberalis lateralis and bed nucleus of the stria terminalis. The MT1 receptor was colocalized with some vasopressin (AVP) neurons in the SCN, colocalized with some parvocellular and magnocellular AVP and oxytocine (OXT) neurons in the PVN and SON, and colocalized with some parvocellular corticotropin-releasing hormone (CRH) neurons in the PVN. In the pituitary, strong MT1 expression was observed in the pars tuberalis, while a weak staining was found in the posterior and anterior pituitary. These findings provide a neurobiological basis for the participation of melatonin in the regulation of various hypothalamic and pituitary functions. The colocalization of MT1 and CRH suggests that melatonin might directly modulate the hypothalamus-pituitary-adrenal axis in the PVN, which may have implications for stress conditions such as depression., A major mechanism through which melatonin reduces the development of breast cancer is based on its anti-estrogenic actions by interfering at different levels with the estrogen-signalling pathways. Melatonin inhibits both aromatase activity and expression in vitro (MCF-7 cells) as well as in vivo, thus behaving as a selective estrogen enzyme modulator. The objective of this study was to study the effect of MT1 melatonin receptor overexpression in MCF-7 breast cancer cells on the aromatase-suppressive effects of melatonin. Transfection of the MT1 melatonin receptor in MCF-7 cells significantly decreased aromatase activity of the cells and MT1-transfected cells showed a level of aromatase activity that was 50% of vector-transfected MCF-7 cells. The proliferation of estrogen-sensitive MCF-7 cells in an estradiol-free media but in the presence of testosterone (an indirect measure of aromatase activity) was strongly inhibited by melatonin in those cells overexpressing the MT1 receptor. This inhibitory effect of melatonin on cell growth was higher on MT1 transfected cells than in vector transfected ones. In MT1-transfected cells, aromatase activity (measured by the tritiated water release assay) was inhibited by melatonin (20% at 1 nM; 40% at 10 microM concentrations). The same concentrations of melatonin did not significantly influence the aromatase activity of vector-transfected cells. MT1 melatonin receptor transfection also induced a significant 55% inhibition of aromatase steady-state mRNA expression in comparison to vector-transfected MCF-7 cells (p<0.001). In addition, in MT1-transfected cells melatonin treatment inhibited aromatase mRNA expression and 1 nM melatonin induced a higher and significant down-regulation of aromatase mRNA expression (p<0.05) than in vector-transfected cells. The findings presented herein point to the importance of MT1 melatonin receptor in mediating the oncostatic action of melatonin in MCF-7 human breast cancer cells and confirm MT1 melatonin receptor as a major mediator in the melatonin signalling pathway in breast cancer., Almost all the melatonin formed in mammals is synthesized within the pineal gland... The tryptophan is first 5-hydroxylated (by the enzyme tryptophan hydroxylase) and then decarboxylated (by the enzyme aromatic L-amino acid decarboxylase) to form 5-hydroxytryptamine or serotonin. During daylight hours, the serotonin in pinealocytes tends to be stored, and is unavailable to enzymes (monoamine oxidase and the melatonin-forming enzymes) that would otherwise act on it. With the onset of darkness, postganglionic sympathetic outflow to the pineal increases, and the consequent release of norepinephrine onto pinealocytes causes stored serotonin to become accessible for intracellular metabolism. At the same time, the norepinephrine activates the enzymes (especially serotonin-N-acetyltransferase (SNAT), but also hydroxyindole-O-methyltransferase (HIOMT)) that convert serotonin to melatonin. Consequently, pineal melatonin levels rises manifold. ... The melatonin then diffuses out of the pineal gland into the blood stream and cerebrospinal fluid, rapidly raising human plasma melatonin levels from about 2-10 to 100-200 pg/mL. | |
Record name | Melatonin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01065 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | MELATONIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7509 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Pale yellow leaflets from benzene, White-cream to yellowish crystalline powder | |
CAS No. |
73-31-4, 8041-44-9 | |
Record name | Melatonin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73-31-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Melatonin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000073314 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Primex | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008041449 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Melatonin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01065 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Melatonin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113928 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Melatonin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56423 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Melatonin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1022421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-(5-methoxyindol-3-yl)ethyl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.725 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MELATONIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JL5DK93RCL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | MELATONIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7509 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Melatonin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001389 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
116-118 °C, 117 °C | |
Record name | Melatonin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01065 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | MELATONIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7509 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Melatonin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001389 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.